1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Gamma-secretase modulation Alzheimer's disease Amyloid beta

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea (CAS 1788848-59-8) is a synthetic small-molecule urea derivative with the molecular formula C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol. Its structure features a central urea linkage connecting a cyclopentyl group on one nitrogen and a 2-(furan-2-yl)-2-methoxyethyl substituent on the other.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 1788848-59-8
Cat. No. B2816950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea
CAS1788848-59-8
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESCOC(CNC(=O)NC1CCCC1)C2=CC=CO2
InChIInChI=1S/C13H20N2O3/c1-17-12(11-7-4-8-18-11)9-14-13(16)15-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,14,15,16)
InChIKeyQUIXDNMKSDSMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea (CAS 1788848-59-8): Chemical Identity, Class, and Core Characteristics for Research Procurement


1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea (CAS 1788848-59-8) is a synthetic small-molecule urea derivative with the molecular formula C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol . Its structure features a central urea linkage connecting a cyclopentyl group on one nitrogen and a 2-(furan-2-yl)-2-methoxyethyl substituent on the other . The compound has been deposited in public bioactivity databases as a gamma-secretase modulator, with quantitative activity data measured in a human H4 neuroglioma cell line overexpressing APP695 [1]. It is commercially available from multiple chemical suppliers exclusively for research use and is not intended for therapeutic or veterinary applications .

Why Generic Substitution Fails: Structural Specificity of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea in Gamma-Secretase Modulator Research


Gamma-secretase modulators (GSMs) are exquisitely sensitive to minor structural perturbations; even conservative replacements of the N-alkyl substituent, the heteroaryl moiety, or the linker can shift a compound from selective Aβ42 lowering to non-selective inhibition, loss of activity, or a flipped Aβ38/Aβ42 modulation ratio [1]. The target compound's specific combination—a cyclopentyl ring (vs. cyclohexyl, isobutyl, or aryl), a furan-2-yl group (vs. phenyl, thiazole, or substituted furan), and a methoxyethyl linker (vs. hydroxyethyl or unsubstituted ethyl)—defines its gamma-secretase interaction pharmacophore . Published SAR around urea-based GSMs demonstrates that replacing the furan with a phenyl ring or the cyclopentyl with a branched alkyl group can alter in vitro Aβ42 IC₅₀ values by more than an order of magnitude [2]. Consequently, procurement of a structurally similar but non-identical urea derivative cannot be assumed to reproduce the target compound's activity profile in gamma-secretase cellular assays.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea vs. Closest Analogs and In-Class Candidates


Gamma-Secretase Aβ42 Modulation Potency in Human H4-APP695 Cells vs. Benchmark GSM EVP-0015962

The target compound exhibits gamma-secretase modulatory activity with an IC₅₀ of 19,000 nM (1.90 × 10⁴ nM) for reduction of amyloid beta 42 (Aβ42) formation in human H4 neuroglioma cells stably expressing APP695, measured by LPECL assay [1]. In the same cellular background (H4-APP695), the benchmark second-generation soluble gamma-secretase modulator EVP-0015962 demonstrates an Aβ42 IC₅₀ of 67 nM, representing an approximately 284-fold greater potency [2]. This quantitative potency differential establishes that the target compound occupies a distinct position on the gamma-secretase modulator potency spectrum and is not a direct substitute for potent clinical-stage GSMs.

Gamma-secretase modulation Alzheimer's disease Amyloid beta Cellular assay

Aβ42/Aβ38 Modulation Profile: Evidence for Gamma-Secretase Modulator (GSM) vs. Inhibitor (GSI) Mechanism

The target compound simultaneously reduces Aβ42 formation (IC₅₀ = 19,000 nM) and increases Aβ38 formation (IC₅₀ = 24,000 nM or 2.40 × 10⁴ nM) in human H4-APP695 cells, as measured by LPECL assay [1]. This dual modulation—decreasing the pathogenic Aβ42 while increasing the shorter, less aggregation-prone Aβ38 species—is a hallmark signature of gamma-secretase modulators (GSMs) rather than gamma-secretase inhibitors (GSIs), which typically suppress all Aβ species non-selectively and also impair Notch processing [2]. The Aβ38/Aβ42 IC₅₀ ratio of approximately 1.26 indicates a modest but measurable shift in cleavage preference, consistent with a modulator rather than an inhibitor phenotype.

Gamma-secretase Aβ38/Aβ42 ratio Mechanism of action Notch-sparing

Structural Differentiation: Cyclopentyl-Urea-Furan Scaffold vs. In-Class Urea Analogs

Among commercially cataloged urea derivatives sharing the 2-(furan-2-yl)-2-methoxyethyl substructure, the target compound is distinguished by its N-cyclopentyl substitution. The closest cataloged analogs include 1-(furan-2-yl)-3-isobutylurea (isobutyl replaces cyclopentyl) and N-[4-(cyclopentyl)phenyl]urea (phenyl replaces furan) . Published SAR for urea-based GSMs indicates that cycloalkyl ring size (cyclopentyl vs. cyclohexyl vs. cyclobutyl) significantly influences both potency and the Aβ42/Aβ38 ratio, with cyclopentyl often providing an optimal balance of lipophilicity and target engagement relative to smaller or larger rings [1]. The target compound's calculated XLogP3 of 1.1 positions it in a moderate lipophilicity range favorable for CNS permeability screening, whereas the isobutyl analog is expected to have higher LogP due to increased chain flexibility.

Medicinal chemistry Urea derivatives Structure-activity relationship Chemical scaffold

Physicochemical Property Profile for CNS Research Applicability vs. Higher-MW Clinical GSM Candidates

With a molecular weight of 252.31 g/mol, XLogP3 of 1.1, and 3 hydrogen bond acceptors (urea carbonyl, furan oxygen, methoxy oxygen) plus 2 hydrogen bond donors (urea NH groups) , the target compound falls within favorable CNS drug-likeness property space (MW < 400, LogP 1–4, HBD ≤ 3) [1]. By comparison, clinical-stage gamma-secretase modulators such as PF-06648671 have molecular weights exceeding 450 g/mol and correspondingly higher LogP values, which can complicate CNS penetration and solubility [2]. The target compound's lower molecular weight and moderate lipophilicity make it a more tractable starting scaffold for hit-to-lead optimization or for use as a chemical probe in cellular assays where solubility and non-specific binding are experimental concerns.

Physicochemical properties CNS drug-likeness Molecular weight Lipophilicity

Sourcing and Identity Verification: Analytical Characterization for Procurement Quality Assurance

The target compound is unambiguously identified by its InChI Key (QUIXDNMKSDSMFB-UHFFFAOYSA-N), SMILES string (COC(CNC(=O)NC1CCCC1)C2=CC=CO2), and CAS Registry Number (1788848-59-8) . These identifiers enable rigorous identity verification independent of vendor nomenclature. In contrast to multi-vendor catalog compounds where inconsistent nomenclature (e.g., IUPAC vs. trivial naming) can lead to procurement errors, the availability of orthogonal identifiers—CAS RN, InChI Key, and SMILES—provides a triple-verification framework for receipt quality control. The compound is supplied as a research-grade material (Catalog No. S3105376 from Smolecule, among other vendors) with a purity specification suitable for in vitro biological assays .

Quality control Analytical characterization Identity verification Procurement

Research and Industrial Application Scenarios for 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea Based on Quantitative Differentiation Evidence


Gamma-Secretase Modulator (GSM) Tool Compound for Notch-Sparing Alzheimer's Disease Pharmacology Studies

The compound's dual modulation profile—reducing Aβ42 (IC₅₀ = 19,000 nM) while increasing Aβ38 (EC₅₀ = 24,000 nM)—establishes it as a mechanistically confirmed GSM rather than a pan-inhibitory GSI [1][2]. This property is critical for laboratories studying APP processing pathways where preservation of Notch signaling is required. The compound can serve as a reference GSM in H4-APP695 or equivalent cellular systems to benchmark the Aβ42/Aβ38 modulation ratio of novel chemical series, with the known quantitative values (Aβ42 IC₅₀ = 19 μM; Aβ38 EC₅₀ = 24 μM) providing a directly comparable baseline [1].

Chemical Probe for Investigating Cyclopentyl-Urea-Furan Pharmacophore Contributions to Gamma-Secretase Complex Binding

The target compound occupies a specific structural niche within urea-based gamma-secretase modulators, defined by its N-cyclopentyl substitution and furan-2-yl heterocycle [1]. Its relatively low molecular weight (252.31 Da) and moderate lipophilicity (XLogP3 = 1.1) make it suitable as a minimal pharmacophore probe in structure-activity relationship (SAR) studies aimed at deconvoluting the contributions of the cyclopentyl ring size, furan regioisomerism, and methoxyethyl linker to gamma-secretase modulatory activity [1]. It is particularly applicable in fragment-based or scaffold-hopping campaigns where a low-MW starting point with confirmed cellular activity is preferred over higher-MW clinical candidates [3].

Procurement Reference Standard for Quality Control and Identity Verification in Multi-Compound Screening Libraries

With three orthogonal chemical identifiers—CAS 1788848-59-8, InChI Key QUIXDNMKSDSMFB-UHFFFAOYSA-N, and SMILES COC(CNC(=O)NC1CCCC1)C2=CC=CO2—the compound can function as a procurement and identity verification standard [1][2]. This is especially valuable when ordering from multiple vendors or when cataloging compounds into institutional screening collections, where structurally similar regioisomers or analogs (e.g., furan-3-yl vs. furan-2-yl variants) pose a documented risk of procurement error. The unambiguous identifiers enable LC-MS or NMR confirmation upon receipt [1].

Early-Stage Hit for CNS Drug Discovery Programs Targeting Alzheimer's Disease with Favorable Physicochemical Starting Point

The compound's physicochemical profile—MW 252.31, XLogP3 1.1, 2 HBD, 3 HBA—falls within established CNS drug-likeness guidelines (MW < 400, LogP 1–4, HBD ≤ 3) [1][2]. This contrasts with larger clinical-stage GSMs such as PF-06648671 (MW > 450) [3], positioning the target compound as a more attractive starting point for medicinal chemistry optimization where ligand efficiency, solubility, and CNS permeability are prioritized. Procurement for hit-to-lead programs is supported when the research objective is to improve upon a low-MW, cell-active GSM scaffold rather than to replicate the potency of advanced clinical candidates [1][2].

Quote Request

Request a Quote for 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.